1-Phenyl-2-piperazin-1-ylethanone dihydrochloride
CAS No.: 109608-71-1
Cat. No.: VC8457867
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109608-71-1 |
|---|---|
| Molecular Formula | C12H18Cl2N2O |
| Molecular Weight | 277.19 g/mol |
| IUPAC Name | 1-phenyl-2-piperazin-1-ylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H |
| Standard InChI Key | QQJAPLOTJCBGFD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperazine ring () linked to a phenyl-substituted ethanone moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for in vitro and in vivo studies. Key structural attributes include:
-
Piperazine core: A six-membered ring with two nitrogen atoms at opposing positions, enabling hydrogen bonding and ionic interactions.
-
Phenyl group: Introduces hydrophobicity, influencing membrane permeability and receptor binding.
-
Ethanone bridge: Connects the aromatic and heterocyclic components, modulating steric and electronic effects.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.19 g/mol |
| IUPAC Name | 1-phenyl-2-piperazin-1-ylethanone; dihydrochloride |
| SMILES | C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl |
| Solubility | Highly soluble in water due to hydrochloride salts |
The compound’s values (estimated at 8.2 for the piperazine nitrogen and 2.1 for the hydrochloride) govern its ionization state under physiological conditions, impacting bioavailability and receptor affinity.
Synthetic Routes and Optimization
Key Synthesis Strategies
The synthesis of 1-phenyl-2-piperazin-1-ylethanone dihydrochloride typically involves N-alkylation or condensation reactions between piperazine derivatives and ketone precursors. A representative pathway includes:
-
Piperazine functionalization: Reacting piperazine with chloroacetophenone in the presence of a base (e.g., ).
-
Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Reaction Optimization
Critical parameters influencing yield and purity:
-
Temperature: Elevated temperatures (50–80°C) accelerate alkylation but may promote side reactions.
-
Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction rates.
-
Stoichiometry: Excess piperazine (1.5–2.0 equivalents) ensures complete conversion of the ketone precursor.
Table 1: Comparative Synthesis Conditions
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| N-Alkylation in DMF | 78 | 95 | 60°C, 12 h, |
| Condensation in EtOH | 65 | 88 | Reflux, 24 h, HCl gas |
Biological Activity and Mechanism of Action
Receptor Interactions
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride exhibits affinity for serotonin (5-HT) and dopamine (D2) receptors, with values in the micromolar range. Computational docking studies suggest:
-
The phenyl group occupies hydrophobic pockets in receptor binding sites.
-
The protonated piperazine nitrogen forms ionic bonds with aspartate residues (e.g., Asp3.32 in 5-HT receptors).
Enzymatic Modulation
The compound inhibits monoamine oxidase A (MAO-A) (), potentially augmenting synaptic monoamine levels. This dual activity (receptor antagonism + MAO inhibition) parallels the mechanism of atypical antidepressants.
Applications in Pharmaceutical Research
Lead Compound Development
The compound’s scaffold serves as a template for designing:
-
Antidepressants: Structural analogs with enhanced blood-brain barrier penetration.
-
Antipsychotics: Derivatives targeting D2/5-HT receptor balance.
Table 2: Research Applications by Therapeutic Area
| Therapeutic Area | Target | Outcome |
|---|---|---|
| Neuropsychiatry | 5-HT receptors | Reduced hallucinogenic potential vs. classical psychedelics |
| Oncology | Sigma-1 receptors | Induced apoptosis in glioblastoma cells |
Industrial Scale-Up Challenges
-
Cost of raw materials: Piperazine derivatives require expensive chiral precursors.
-
Purification hurdles: Removing residual solvents (e.g., DMF) to meet ICH guidelines.
| Parameter | Requirement |
|---|---|
| Storage | 2–8°C in airtight containers |
| Personal protective equipment | Gloves, lab coat, goggles |
| Disposal | Incineration at >1000°C |
Comparative Analysis with Piperazine Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-piperazin-1-ylethanone | Chlorine substitution | Enhanced 5-HT affinity |
| 1-(3-Methoxyphenyl)-2-piperazin-1-ylethanone | Methoxy group | Improved oral bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume